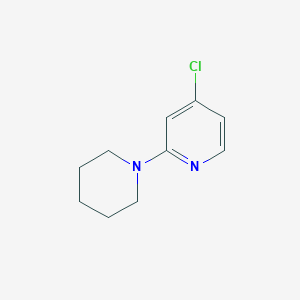

4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXFBLZJGSOTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298269 | |

| Record name | 4-Chloro-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086376-30-8 | |

| Record name | 4-Chloro-2-(1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

CAS Number: 1086376-30-8

This technical guide provides a comprehensive overview of 4-chloro-2-(piperidin-1-yl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The document outlines the compound's physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential applications in medicinal chemistry.

Core Compound Data

The key quantitative and qualitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1086376-30-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [2] |

| Molecular Weight | 196.68 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=N2)Cl | [1] |

| Purity | Typically >95% (commercially available) | [1] |

| LogP | 2.91 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in peer-reviewed literature. However, a plausible and widely utilized method for its preparation is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted pyridine, such as 2,4-dichloropyridine, with piperidine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring compared to the 4-position allows for a regioselective substitution.

Plausible Experimental Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize this compound from 2,4-dichloropyridine and piperidine.

Materials:

-

2,4-Dichloropyridine

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous DMF, add piperidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of substituents on the pyridine and piperidine rings.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Applications in Drug Discovery

The piperidine and pyridine scaffolds are ubiquitous in medicinal chemistry and are components of numerous FDA-approved drugs.[3][4] Substituted pyridines, including chloro-derivatives, serve as important intermediates in the synthesis of more complex molecules with a wide range of biological activities.[5]

Given its structure, this compound can be considered a valuable building block for the synthesis of novel compounds targeting various therapeutic areas. The chlorine atom at the 4-position can be further functionalized through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) in a drug discovery program.

Visualizations

Synthetic Pathway

The following diagram illustrates the plausible synthetic pathway for this compound via nucleophilic aromatic substitution.

Caption: Plausible synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for synthesis and purification.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. appchemical.com [appchemical.com]

- 3. mdpi.com [mdpi.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Chloro-2-(piperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-2-(piperidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, a robust experimental protocol for its synthesis, and a mechanistic exploration of its formation.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.68 g/mol |

| CAS Number | 1086376-30-8 |

| IUPAC Name | This compound |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=C2)Cl |

| InChI Key | KLXFBLZJGSOTJQ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of 2,4-dichloropyridine with piperidine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring allows for a regioselective substitution.

Experimental Protocol

Materials:

-

2,4-Dichloropyridine

-

Piperidine

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2,4-dichloropyridine (1.0 equivalent) in an anhydrous solvent, add piperidine (1.1 to 1.5 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents).

-

The reaction mixture is then heated to a temperature between 80°C and 150°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄ or Na₂SO₄.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,4-dichloropyridine and piperidine proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is characteristic of aromatic rings that are activated by electron-withdrawing groups or, in this case, the electron-withdrawing nature of the pyridine nitrogen. The substitution preferentially occurs at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The general mechanism involves two key steps:

-

Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 2,4-dichloropyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion from the 2-position.

The presence of an electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction.

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Biological and Pharmacological Significance

While specific quantitative biological data for this compound is not extensively available in the public domain, the piperidine and pyridine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The piperidine ring is a common feature in drugs targeting the central nervous system, and pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological activity of this specific compound and its derivatives is warranted.

In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-(piperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-chloro-2-(piperidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and an analysis of spectroscopic data.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂ | [1] |

| Molecular Weight | 196.68 g/mol | [1] |

| CAS Number | 1086376-30-8 | [1] |

| Appearance | Expected to be a solid or oil | - |

| Purity | >95% (commercially available) | [1] |

Synthesis

A likely synthetic route for this compound involves the nucleophilic aromatic substitution of a di-chlorinated pyridine with piperidine. A detailed experimental protocol based on analogous reactions is provided below.[2][3]

Reaction Scheme:

Experimental Protocol:

-

Materials: 2,4-Dichloropyridine, Piperidine, an appropriate solvent (e.g., ethanol, N,N-Dimethylformamide), and a non-nucleophilic base (e.g., triethylamine, potassium carbonate).

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloropyridine in the chosen solvent.

-

Add an equimolar amount of piperidine to the solution.

-

Add a slight excess of the non-nucleophilic base to scavenge the HCl byproduct.

-

The reaction mixture is then heated under reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[2]

-

Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[2]

-

Structure Elucidation

The definitive structure of the synthesized compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-6 (Pyridine) |

| ~6.8 | dd | 1H | H-5 (Pyridine) |

| ~6.7 | d | 1H | H-3 (Pyridine) |

| ~3.5 | t | 4H | H-2', H-6' (Piperidine) |

| ~1.6 | m | 6H | H-3', H-4', H-5' (Piperidine) |

Predicted ¹³C NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~115 | C-5 (Pyridine) |

| ~108 | C-3 (Pyridine) |

| ~46 | C-2', C-6' (Piperidine) |

| ~26 | C-3', C-5' (Piperidine) |

| ~24 | C-4' (Piperidine) |

Experimental Protocol for NMR Spectroscopy:

-

Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrals.

-

Further structural confirmation can be obtained using 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 196/198 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 161 | [M-Cl]⁺ |

| 111 | [M-Piperidine]⁺ |

| 84 | [Piperidine]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Analyze the spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1300-1000 | C-N stretching |

| ~850-750 | C-Cl stretching |

Experimental Protocol for IR Spectroscopy:

-

Prepare the sample for analysis. For a solid, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be cast on a salt plate.

-

Record the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound can be visualized as a logical workflow.

Caption: Logical workflow for the synthesis and structural confirmation of this compound.

This comprehensive guide provides the necessary information for researchers and scientists to understand the synthesis and detailed structural elucidation of this compound. The combination of these analytical techniques provides unequivocal evidence for the assigned structure.

References

An In-depth Technical Guide to 4-Chloro-2-(piperidin-1-yl)pyridine

IUPAC Name: 4-chloro-2-(piperidin-1-yl)pyridine

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, a plausible synthetic route, and its relevance in medicinal chemistry, supported by data and experimental insights.

Chemical Structure and Properties

This compound is a derivative of pyridine, featuring a chloro substituent at the 4-position and a piperidin-1-yl group at the 2-position. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals. The presence of the pyridine ring, a common motif in agrochemicals, pharmaceuticals, and vitamins, further highlights the potential utility of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1086376-30-8 | |

| Molecular Formula | C₁₀H₁₃ClN₂ | |

| Molecular Weight | 196.68 g/mol | |

| Canonical SMILES | ClC1=CC=NC(N2CCCCC2)=C1 | |

| InChI | InChI=1S/C10H13ClN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| LogP | 2.91 | |

| Purity | ≥95% (commercially available) |

Synthesis

General Experimental Protocol for Nucleophilic Aromatic Substitution

The following is a generalized protocol based on common synthetic procedures for related 2-substituted pyridines from 2-chloropyridines.

Materials:

-

2,4-Dichloropyridine

-

Piperidine

-

A suitable solvent (e.g., acetonitrile, ethanol, or N,N-dimethylformamide (DMF))

-

A base (e.g., triethylamine or potassium carbonate, if necessary to neutralize any generated HCl)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloropyridine in the chosen solvent.

-

Add piperidine to the solution. An excess of piperidine can also serve as the base.

-

The reaction mixture is then stirred, potentially with heating, for a duration determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.

-

The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Characterization Data (Predicted and Analogous)

Specific spectral data for this compound is not available in the provided search results. However, based on the analysis of similar structures, the following are expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and piperidine rings.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H (position 3) | 6.5 - 6.7 | d |

| Pyridine H (position 5) | 6.7 - 6.9 | dd |

| Pyridine H (position 6) | 8.0 - 8.2 | d |

| Piperidine CH₂ (adjacent to N) | 3.4 - 3.6 | t |

| Piperidine CH₂ (β to N) | 1.6 - 1.8 | m |

| Piperidine CH₂ (γ to N) | 1.5 - 1.7 | m |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms of both heterocyclic rings. The chemical shifts for pyridine carbons are typically in the range of 120-150 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 158 - 162 |

| Pyridine C3 | 108 - 112 |

| Pyridine C4 | 148 - 152 |

| Pyridine C5 | 115 - 119 |

| Pyridine C6 | 149 - 153 |

| Piperidine C (adjacent to N) | 45 - 50 |

| Piperidine C (β to N) | 25 - 30 |

| Piperidine C (γ to N) | 23 - 27 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.68 g/mol ). The fragmentation pattern would likely involve the loss of the chloro group and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-N, and aromatic C-H and C=C/C=N bonds.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2950 |

| C=C and C=N stretch (aromatic) | 1400 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-Cl stretch | 600 - 800 |

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine moiety, of which 2-(piperidin-1-yl)pyridine is a cyclic analogue, is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyridine have shown a wide range of biological activities, including as kinase inhibitors. For instance, certain 2-amino-4-(1-piperidine)pyridine derivatives have been designed and synthesized as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are promising targets for non-small-cell lung cancer.

The general structure of 2-piperidinylpyridine derivatives allows for interactions with various biological targets. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions with protein residues. The piperidine ring can adopt different conformations to fit into binding pockets.

Conclusion

This compound is a readily accessible compound with significant potential in medicinal chemistry and drug discovery. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, makes it an attractive scaffold for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

An In-depth Technical Guide to 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE: Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and known properties of the chemical compound 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE. Due to the limited availability of data for this specific molecule, information from structurally related compounds, such as other chlorinated pyridines and piperidine derivatives, has been included to provide a thorough understanding of its potential characteristics and hazards. This guide is intended for use by professionals in research and drug development and should be supplemented with institution-specific safety protocols.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, some properties have been reported by chemical suppliers. Other properties can be estimated based on the analysis of similar chemical structures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂ | Fluorochem[1] |

| Molecular Weight | 196.68 g/mol | Fluorochem[1] |

| Purity | 95+% | Fluorochem[1] |

| LogP | 2.91 | Fluorochem[1] |

| CAS Number | 1086376-30-8 | Fluorochem[1] |

| Appearance | Solid (presumed) | General knowledge of similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Toxicological Information

Detailed toxicological studies for this compound, such as LD50 and LC50 values, have not been identified in the reviewed literature. However, based on the known hazards of related compounds and supplier information, this compound should be handled with care.

| Hazard Statement | GHS Classification | Source |

| Harmful if swallowed | H302 | Fluorochem |

| Causes skin irritation | H315 | Fluorochem |

| Causes serious eye irritation | H319 | Fluorochem |

| May cause respiratory irritation | H335 | Fluorochem |

Given the lack of specific data, it is prudent to treat this compound as potentially toxic and to take all necessary precautions to avoid exposure.

Safety and Handling

Proper handling and storage are crucial to ensure the safety of laboratory personnel. The following protocols are based on general best practices for handling chlorinated pyridine and piperidine derivatives.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn at all times:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat and, if necessary, an apron or full-body suit.

-

Respiratory Protection: A properly fitted respirator may be required if working with the compound in a poorly ventilated area or if there is a risk of aerosolization.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Emergency eyewash stations and safety showers should be readily accessible.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal

-

In case of a spill, evacuate the area and prevent further spread of the material.

-

Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.

Experimental Protocols

The following are generalized experimental protocols for the safe handling of this compound. These should be adapted to specific experimental needs and institutional guidelines.

General Handling Protocol

-

Preparation: Before handling the compound, ensure all necessary PPE is worn and that the work will be conducted in a certified chemical fume hood.

-

Weighing: If weighing the solid compound, do so in a way that minimizes the generation of dust.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly and stir to dissolve.

-

Reactions: If using the compound in a chemical reaction, ensure the reaction vessel is properly secured and that any potential pressure buildup can be safely managed.

-

Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.

Safe Handling Workflow

Caption: A general workflow for the safe handling of chemical compounds.

Potential Biological Activity and Signaling Pathways

Aminopyridine Derivatives: Compounds containing the 2-aminopyridine scaffold are known to interact with a variety of biological targets. They are found in pharmaceuticals with diverse activities, including antibacterial, anticancer, and anti-inflammatory effects.[2] Some aminopyridines are known to be modulators of ion channels.[3]

Piperidine Derivatives: The piperidine ring is a common scaffold in medicinal chemistry and is present in numerous drugs. Derivatives of piperidine have shown a wide range of biological activities, including but not limited to, effects on the central nervous system, cardiovascular system, and as anticancer agents.

Given these general activities, it is plausible that this compound could exhibit some form of biological activity. However, without experimental data, any potential mechanism of action remains speculative.

Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of some aminopyridine compounds as ion channel modulators, a hypothetical signaling pathway is presented below. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

Caption: A hypothetical signaling pathway for an aminopyridine-containing compound.

Conclusion

This compound is a chemical compound for which detailed safety and biological data are not widely available. Based on the information for related compounds, it should be handled with caution, using appropriate personal protective equipment and engineering controls. Further research is needed to fully characterize its physical, chemical, toxicological, and biological properties. Researchers and drug development professionals should use this guide as a starting point for safe handling and as a basis for further investigation.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

An In-depth Technical Guide to 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE for Researchers

This technical guide is designed for researchers, scientists, and professionals in drug development interested in the procurement and application of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE (CAS No. 1086376-30-8). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a piperidinyl moiety at the 2-position.

| Property | Value |

| CAS Number | 1086376-30-8 |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.68 g/mol |

| Purity | Typically ≥95% |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=C2)Cl |

| InChI Key | KLXFBLZJGSOTJQ-UHFFFAOYSA-N |

Supplier Landscape

A critical aspect of utilizing this compound in research and development is sourcing high-quality material. Our investigation has identified several key suppliers for this compound. The following table summarizes the available information on these suppliers. Please note that pricing and available quantities are often subject to inquiry and may vary based on the supplier and order volume.

| Supplier | Product Code | Stated Purity | Available Quantities | Price |

| Fluorochem [1] | F656421[1] | ≥95%[1] | Inquire for details | Inquire for details[1] |

| ChemScene | CS-0239392 | ≥95% | Inquire for details | Inquire for details |

| Zhuhai Aobokai Biomedical Technology Co., Ltd. [2] | N/A | ≥95%[2] | Inquire for details | Inquire for details |

Note: Pricing information for this compound is not publicly listed by the primary suppliers. Researchers are advised to contact the suppliers directly for a quotation.

Experimental Protocols & Synthesis

While specific experimental protocols for the direct application of this compound are proprietary to individual research endeavors, general synthetic methodologies for related piperidinyl-pyridines can be found in the chemical literature. The synthesis of this compound and its analogs often involves nucleophilic aromatic substitution reactions where the piperidine moiety displaces a leaving group on the pyridine ring.

For researchers interested in the synthesis of related chloro-pyridine derivatives, a general method involves the chlorination of the corresponding pyridine precursor. For instance, the synthesis of 4-chloropyridine can be achieved by reacting pyridine with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

Applications in Research and Development

The piperidine and pyridine scaffolds are of significant interest in drug discovery.[3][4] The unique structural features of this compound make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The chloro-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. The piperidinyl group can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[3]

Derivatives of 2-aminopyridine, to which this compound is related, have been explored for a wide range of biological activities, including their use as kinase inhibitors and central nervous system agents.

Workflow for Supplier Selection and Procurement

The process of selecting a suitable supplier for this compound involves several key steps to ensure the quality and timely delivery of the compound for research purposes.

Caption: A streamlined workflow for the selection and procurement of this compound.

Logical Relationship of Compound Features to Applications

The chemical features of this compound directly inform its potential applications in drug discovery and medicinal chemistry.

Caption: Relationship between the structural features of this compound and its applications.

References

The Strategic Role of 4-Chloro-2-(piperidin-1-yl)pyridine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine and piperidine scaffolds are ubiquitous and privileged structures, forming the core of numerous approved drugs and clinical candidates. The strategic combination of these two heterocycles in the form of 4-Chloro-2-(piperidin-1-yl)pyridine creates a versatile chemical intermediate with significant potential for the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the potential applications of this compound, supported by available data on its analogs and related structures. The strategic placement of a chloro substituent at the 4-position and a piperidine at the 2-position of the pyridine ring offers multiple avenues for synthetic elaboration and interaction with biological targets.

Chemical Properties and Synthesis

This compound is a substituted pyridine derivative. The presence of the electron-withdrawing chlorine atom influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution at the 4-position. The piperidine moiety, a saturated heterocycle, introduces a three-dimensional character to the molecule and a basic nitrogen atom, which can be crucial for target engagement and physicochemical properties.

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from standard organic chemistry principles and published procedures for analogous compounds. A plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor.

Postulated Synthesis Workflow

A likely synthetic pathway would involve the reaction of 2,4-dichloropyridine with piperidine. The greater electrophilicity of the C2 position in 2,4-dichloropyridine typically favors initial substitution at this position by a nucleophile like piperidine.

Caption: Postulated synthesis of this compound.

Potential Therapeutic Applications

The structural motifs present in this compound suggest its utility as a scaffold or key intermediate in the development of drugs targeting a range of therapeutic areas. The primary evidence for these applications comes from studies on structurally related molecules where the 2-(piperidin-1-yl)pyridine core is a recurring feature.

Kinase Inhibition

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The piperidine and chloro substituents can be further functionalized to achieve potency and selectivity.

Numerous studies on complex derivatives highlight the potential of this core. For instance, a series of 2-amino-4-(1-piperidine)pyridine derivatives were designed and synthesized as novel dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, which are important targets in non-small-cell lung cancer.[1] In one study, the representative compound 2e demonstrated potent anti-proliferative activity against ALK-addicted and ROS1-addicted cell lines, with IC50 values of 6.27 µM and 10.71 µM, respectively.[1] Furthermore, it showed impressive activity against the clinically relevant crizotinib-resistant ALKL1196M mutant with an IC50 of 41.3 nM.[1]

Similarly, the discovery of CHMFL-EGFR-202, a novel irreversible EGFR mutant kinase inhibitor, was based on a 1H-pyrazolo[3,4-d]pyrimidine core, but the exploration of various substituted piperidines as part of the inhibitor structure underscores the importance of this moiety in achieving desired inhibitory profiles.[2]

Table 1: Bioactivity of a Representative ALK/ROS1 Dual Inhibitor with a 2-amino-4-(1-piperidine)pyridine Core

| Compound | Target Cell Line | IC50 (µM) |

| 2e | H3122 (ALK-addicted) | 6.27[1] |

| 2e | HCC78 (ROS1-addicted) | 10.71[1] |

Table 2: Enzymatic Inhibition of Crizotinib-Resistant Mutants by Compound 2e

| Compound | Target Enzyme | IC50 (nM) |

| 2e | ALKL1196M | 41.3[1] |

| 2e | ROS1G2032R (in Ba/F3 cells) | 104.7[1] |

The logical progression from these findings is that this compound can serve as a valuable starting point or fragment for the development of a new generation of kinase inhibitors. The 4-chloro position provides a convenient handle for further chemical modifications to optimize target binding and pharmacokinetic properties.

Caption: Interaction model of a this compound-based kinase inhibitor.

Central Nervous System (CNS) Drug Discovery

The piperidine ring is a common feature in many CNS-active drugs. Its ability to adopt a chair conformation allows for precise spatial orientation of substituents, which is often critical for binding to G-protein coupled receptors (GPCRs) and ion channels in the brain. The pyridine moiety is also prevalent in CNS-active compounds.[3]

Research on structurally similar compounds provides strong evidence for the potential of this compound in this area. For example, a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines were identified as potent and CNS-penetrant pan-muscarinic antagonists.[4] The pyridazine core is a close isostere of pyridine, and the presence of the piperidine moiety was crucial for the observed activity. The optimized compounds in this series demonstrated excellent brain penetration, a key requirement for CNS drugs.[4]

This suggests that the this compound scaffold could be a valuable starting point for the design of novel CNS agents, such as modulators of muscarinic, dopaminergic, or serotonergic receptors. The 4-chloro position can be exploited to introduce various functionalities to fine-tune receptor subtype selectivity and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds ("fragments") that can be subsequently grown or linked to generate more potent molecules. This compound, with a molecular weight of 196.68 g/mol , fits well within the typical fragment molecular weight range.

Its chemical structure offers several advantages for FBDD:

-

Two distinct chemical moieties: The aromatic pyridine ring and the saturated piperidine ring provide different types of interactions (pi-stacking, hydrogen bonding, hydrophobic interactions).

-

Defined exit vectors: The 4-chloro position on the pyridine ring and the potential for substitution on the piperidine ring provide clear vectors for fragment elaboration.

-

3D complexity: The non-planar piperidine ring introduces three-dimensionality, which is often lacking in traditional fragment libraries and can lead to improved binding affinity and selectivity.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-4-chloropyridines

A mixture of 2,4-dichloropyridine (1.0 eq.), the corresponding amine (e.g., piperidine, 1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile) is heated at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound represents a strategically important and versatile building block for modern drug discovery. While direct biological data for this specific compound is sparse in the public domain, the extensive body of research on structurally related molecules strongly supports its potential in the development of novel kinase inhibitors and CNS-active agents. Its favorable properties also make it an attractive candidate for inclusion in fragment-based drug discovery libraries. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and holds significant promise for the identification of new therapeutic leads.

References

- 1. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-(piperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(piperidin-1-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, combining a reactive chloropyridine core with a saturated piperidine moiety, offers a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, characterization, and known biological context of this compound, serving as a valuable resource for researchers in the field. While specific quantitative biological activity data for the title compound is not extensively published, this review extrapolates potential applications based on the activities of structurally related compounds.

Chemical Properties and Data

This section summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Reference |

| CAS Number | 1086376-30-8 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [1] |

| Molecular Weight | 196.68 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=C2)Cl | [1] |

| Purity | Typically available at ≥95% | [1] |

Synthesis of this compound

The primary and most logical synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dichloropyridine with piperidine.

Reaction Principle

The pyridine ring is electron-deficient, and this deficiency is enhanced by the presence of two electron-withdrawing chlorine atoms. This makes the chlorinated positions susceptible to attack by nucleophiles. In 2,4-dichloropyridine, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This regioselectivity is attributed to better stabilization of the Meisenheimer intermediate formed during attack at the C4 position.

Experimental Protocol: A General Procedure

Materials:

-

2,4-Dichloropyridine

-

Piperidine (1.0 - 1.2 equivalents)

-

A suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (optional, to scavenge HCl byproduct)

Procedure:

-

To a solution of 2,4-dichloropyridine in the chosen solvent, add piperidine.

-

If a base is used, it can be added to the reaction mixture.

-

The reaction mixture is then heated to a temperature ranging from 50 °C to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Note: The yield for this type of reaction is typically moderate to high, but would need to be empirically determined.

Spectroscopic Characterization (Predicted)

Although specific experimental spectra for this compound are not available in the cited literature, the expected NMR and mass spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

-

Pyridine Protons: Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at C5 would likely appear as a doublet of doublets, the proton at C3 as a doublet, and the proton at C6 as a doublet.

-

Piperidine Protons: The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (C2' and C6') would be deshielded and appear further downfield, likely as a broad multiplet. The remaining methylene protons (C3', C4', C5') would appear as multiplets further upfield.

13C NMR Spectroscopy

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the piperidine group (C2) and the carbon bearing the chlorine (C4) would be significantly shifted.

-

Piperidine Carbons: Three distinct signals are expected for the piperidine carbons, corresponding to C2'/C6', C3'/C5', and C4'.

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M+) at m/z 196 and an M+2 peak at m/z 198 with an intensity of approximately one-third of the M+ peak, which is characteristic of the presence of a single chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 4-position serves as a handle for further functionalization, most commonly through cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the exploration of structure-activity relationships (SAR).

Derivatives of 2-aminopyridine have shown a broad range of biological activities, including:

-

Anticancer Activity: Many pyridine and piperidine derivatives have been investigated as potential anticancer agents. For instance, derivatives of 2-amino-4-(1-piperidine)pyridine have been designed as inhibitors of ALK and ROS1 kinases, which are promising targets in non-small-cell lung cancer.[2]

-

Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents. Schiff bases of 2-amino-4-chloropyridine have been synthesized and evaluated for their in-vitro antimicrobial effects.[3]

-

Kinase Inhibition: Substituted pyridines are prevalent in the field of kinase inhibitor discovery. For example, pyridine derivatives have been developed as selective SHP2 inhibitors, a protein tyrosine phosphatase implicated in various cancers.[4]

-

Antimalarial Activity: Certain pyridine derivatives have demonstrated potent antimalarial activity.[5][6]

Experimental Workflows and Logical Relationships

The utility of this compound in drug discovery can be visualized through a typical experimental workflow.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in the development of new therapeutic agents. Its synthesis via nucleophilic aromatic substitution is straightforward, and the presence of a modifiable chloro group allows for extensive structural diversification. While direct biological data on this specific compound is sparse in the public domain, the vast body of literature on the pharmacological activities of related pyridine and piperidine derivatives strongly suggests its utility as a scaffold for generating novel compounds with a wide range of biological targets. This guide serves as a foundational resource to stimulate further research and application of this valuable building block in medicinal chemistry.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Analysis of 4-Chloro-2-(piperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-chloro-2-(piperidin-1-yl)pyridine. While a specific melting point for this compound is not reported in the readily available scientific literature, this guide details the standard experimental procedures for its determination, which are crucial for the characterization of novel compounds in drug discovery and development.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note the absence of an experimentally determined melting point in public-domain literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂ | Fluorochem[1] |

| Molecular Weight | 196.68 g/mol | Fluorochem[1] |

| CAS Number | 1086376-30-8 | Fluorochem[1] |

| Appearance | Not Specified | - |

| Melting Point | Not Reported | - |

| Purity | ≥ 95% | Fluorochem[1] |

Experimental Protocols for Melting Point Determination

The determination of a sharp melting point is a critical indicator of the purity of a crystalline solid. For a novel or uncharacterized compound such as this compound, the following standard laboratory procedures are recommended.

This is a common and accessible method for determining the melting range of a solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be between 2-3 mm for an accurate reading.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used for an initial rough determination.

-

For an accurate measurement, a second, fresh sample should be heated rapidly to about 15-20°C below the approximate melting point.

-

The heating rate should then be reduced to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation and Reporting: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied. A pure compound will typically exhibit a sharp melting range of 0.5-2°C.

DSC is a thermoanalytical technique that provides more precise data on phase transitions, including melting point, and can also determine the enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimper. This prevents any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, to create an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point.

-

Ramp the temperature at a controlled rate, typically 5-10°C per minute.

-

-

Data Analysis: The DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this endothermic peak is typically reported as the melting point. The area under the peak is proportional to the heat of fusion.

Synthesis Pathway

The synthesis of this compound can be conceptually approached through nucleophilic aromatic substitution. The following diagram illustrates a plausible synthetic route.

Caption: Plausible synthesis of this compound.

Logical Workflow for Characterization

The following workflow outlines the logical steps for the full characterization of a synthesized batch of this compound, with a focus on confirming its identity and purity.

Caption: Workflow for the characterization of this compound.

References

An In-Depth Technical Guide to 4-Chloro-2-(piperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-chloro-2-(piperidin-1-yl)pyridine. The information is curated for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1086376-30-8 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂ | N/A |

| Molecular Weight | 196.68 g/mol | [1] |

| Predicted Boiling Point | ~340-350 °C | N/A |

| LogP | 2.91 | [1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, its synthesis can be logically approached through established methods for the formation of analogous substituted pyridines and piperidines. A plausible synthetic route would involve the nucleophilic aromatic substitution of a di-chlorinated pyridine with piperidine.

General Synthetic Approach: Nucleophilic Aromatic Substitution

The synthesis would likely proceed via the reaction of 2,4-dichloropyridine with piperidine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack would favor the formation of the desired product.

Caption: Plausible synthetic pathway for this compound.

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reported syntheses of related compounds[2]:

-

Reaction Setup: To a solution of 2,4-dichloropyridine (1 equivalent) in a suitable solvent such as acetonitrile, add piperidine (1 equivalent) and a base, for example, potassium carbonate (1 equivalent)[2].

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period, typically several hours[2]. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Potential Applications

While specific biological targets and mechanisms of action for this compound are not extensively reported, the piperidine and pyridine scaffolds are prevalent in a wide range of biologically active molecules. These scaffolds are known to be key components in drugs targeting various diseases, including cancer, HIV, and bacterial infections[3].

Derivatives of piperidine and pyridine have been investigated for their potential as:

-

Urease inhibitors: Certain pyridinylpiperazine derivatives have shown potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori[2].

-

Anticancer agents: The piperidin-4-one moiety, a related structure, is a pharmacophore found in various compounds with anticancer properties[3].

-

ALK/ROS1 dual inhibitors: 2-amino-4-(1-piperidine) pyridine derivatives have been designed and synthesized as potent inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are important targets in cancer therapy[4].

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological activities and potential applications.

Hypothetical Experimental Workflow for Biological Screening

An initial biological screening of this compound would likely involve a series of in vitro assays to identify potential biological targets.

Caption: A general workflow for the initial biological evaluation of a novel compound.

This workflow would begin with broad screening against a panel of cancer cell lines or a diverse set of enzymes. Any identified "hits" would then be subjected to more rigorous secondary assays to confirm their activity and determine their potency and selectivity. Promising candidates would then move into the lead optimization phase of drug discovery.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Chloro-2-(piperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chloro-2-(piperidin-1-yl)pyridine as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The protocols provided herein are based on established methodologies for the Suzuki coupling of related chloro-heterocycles and specific examples from the literature.

Introduction

The 2-(piperidin-1-yl)pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules. The ability to further functionalize this core structure at the 4-position via Suzuki coupling opens up vast possibilities for generating libraries of novel compounds for drug discovery and development. The Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

The key transformation involves the palladium-catalyzed reaction of this compound with an organoboron reagent, typically an aryl or heteroaryl boronic acid, in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired 4-aryl-2-(piperidin-1-yl)pyridine derivatives.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of a closely related chloro-heterocycle, demonstrating the influence of different reaction parameters on product yield. These conditions can serve as a starting point for the optimization of reactions with this compound.

| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Boronic Acid | Product Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Dioxane | 100 | 8 | Phenylboronic acid | 65 |

| 2 | Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ (2) | Dioxane | 100 | 8 | Phenylboronic acid | 39 |

| 3 | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | Dioxane | 100 | 8 | Phenylboronic acid | 85 |

| 4 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 4-Methoxyphenylboronic acid | 92 |

| 5 | PdCl₂(dppf) (3) | dppf | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 3-Thienylboronic acid | 78 |

Data adapted from representative Suzuki-Miyaura couplings of functionalized chloropyridines and related heterocycles.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for specific aryl and heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DME)

-

Degassed water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe. If a biphasic system is used, add the degassed water at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-(piperidin-1-yl)pyridine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols for 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(piperidin-1-yl)pyridine is a valuable bifunctional building block in medicinal chemistry and materials science. The piperidine moiety is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The pyridine core, substituted with a reactive chlorine atom, serves as a versatile handle for further functionalization, particularly through cross-coupling reactions. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The protocols and data presented are compiled from established methodologies for similar heterocyclic systems and are intended to serve as a comprehensive guide for laboratory practice.

Synthesis of this compound

The synthesis of this compound is readily achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the more reactive chlorine atom at the 2-position of 2,4-dichloropyridine is displaced by piperidine. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[1]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The mechanism involves the attack of the nucleophile (piperidine) on the electron-deficient carbon atom bearing the leaving group (chloride), forming a high-energy anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the departure of the leaving group.[1]

Caption: General workflow for the SNAr synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dichloropyridine

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dichloropyridine (1.0 eq) in DMF, add piperidine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling

The remaining chlorine atom at the 4-position of this compound can be readily displaced using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, making it a powerful tool for generating molecular diversity in drug discovery programs.

Reaction Principle: Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-phenyl-2-(piperidin-1-yl)pyridine.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under optimized conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2-(piperidin-1-yl)pyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyridine | 82 |

| 3 | 3-Tolylboronic acid | 4-(3-Tolyl)-2-(piperidin-1-yl)pyridine | 88 |

| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-(piperidin-1-yl)pyridine | 79 |

| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-2-(piperidin-1-yl)pyridine | 75 |

Yields are representative and may vary based on reaction scale and purity of reagents.

Biological and Medicinal Chemistry Context

Pyridine and piperidine scaffolds are prevalent in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[2] The ability to readily synthesize and functionalize molecules like this compound is crucial for the development of new therapeutic agents. For instance, substituted 2-aminopyridines have been investigated for their antimicrobial activities.[3] The protocols described herein provide a direct pathway to novel libraries of substituted pyridines for screening against various biological targets. The versatility of the Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) by systematically varying the aryl substituent at the 4-position.

References

Application Notes and Protocols: 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(piperidin-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its structure incorporates a pyridine ring, a nucleophilic piperidine moiety, and a reactive chlorine atom at the 4-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing various functional groups and building molecular complexity. This reactivity profile has been exploited in the development of targeted therapies, particularly for oncological indications.

One of the most significant applications of this compound is in the synthesis of p21-activated kinase (PAK) inhibitors. PAKs are a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. Their dysregulation is implicated in the progression and metastasis of various cancers, making them attractive targets for therapeutic intervention.

Application in the Synthesis of p21-Activated Kinase (PAK) Inhibitors

This compound serves as a crucial starting material for the synthesis of a class of PAK inhibitors characterized by a 2-(piperidin-1-yl)pyridine core. The synthetic strategy hinges on a key nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by an aniline derivative. This reaction forges a critical bond that constitutes the backbone of the final inhibitor.

Signaling Pathway of p21-Activated Kinases (PAKs)

Catalytic Applications of 4-Chloro-2-(piperidin-1-yl)pyridine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals